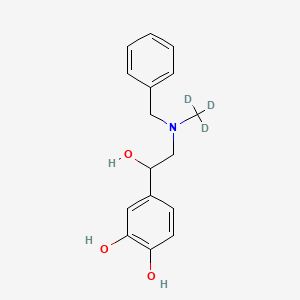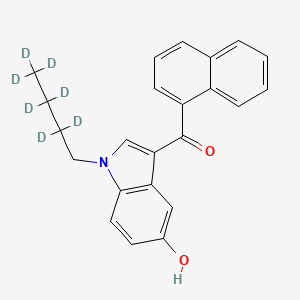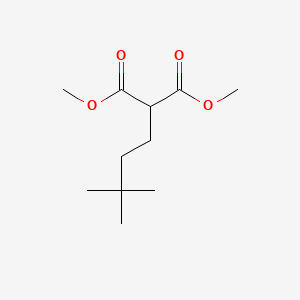
Moxonidine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxonidine-d4 is the deuterium labeled Moxonidine . Moxonidine is an imidazoline/α-2 receptor agonist used to treat hypertension, especially in cases where ACE inhibitors, β-blockers, calcium channel blockers, and thiazides are not appropriate or provide inadequate blood pressure control .
Synthesis Analysis
Moxonidine-d4 is a stable isotope of Moxonidine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Moxonidine-d4 is C9H8D4ClN5O, and its molecular weight is 245.70 .Chemical Reactions Analysis
The degradation kinetics of Moxonidine was analyzed in a study . The study found that the excipients have a stabilizing effect on Moxonidine (in terms of Ea values), but the decomposition mechanism of the samples is complex .Physical And Chemical Properties Analysis
Moxonidine-d4 has a density of 1.52g/cm3, a boiling point of 364.7 °C at 760 mmHg, and a melting point of 217-219 degrees Celsius .Scientific Research Applications
Medical Research
In medical research, Moxonidine-d4 is used to study its effects on serum Neuropeptide Y (NPY) levels in hypertensive individuals . It is also used to investigate the role of Nitric Oxide (NO) generated by the inducible NO synthase (iNOS) in mediating Moxonidine-induced cardiovascular inhibition .
Biological Research
Moxonidine-d4 is used in biological research to study its effects on oxidised Low-Density Lipoprotein (LDL) uptake by vascular smooth muscle cells (VSMCs) . It is also used to investigate the effects of Moxonidine administration on serum NPY in humans .
Chemical Research
In chemical research, Moxonidine-d4 is used as a stable isotope for proteomics research . It is also used in the study of selective cyclooxygenase-2 inhibitors .
Environmental Research
Moxonidine-d4 is used in environmental research to study the degradation kinetics of the antihypertensive drug Moxonidine . The study involves analyzing the stability of Moxonidine as a pure ingredient and in two different solid mixtures .
Industrial Research
In industrial research, Moxonidine-d4 is used as a reference standard in pharmaceutical research . It is useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies .
Mechanism of Action
Target of Action
Moxonidine-d4, like its parent compound Moxonidine, primarily targets the Imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The activation of these receptors leads to a decrease in sympathetic nervous system activity .
Mode of Action
Moxonidine-d4 acts as a selective agonist at the I1 receptor . By binding to this receptor, it causes a decrease in sympathetic nervous system activity, which in turn leads to a decrease in blood pressure . Compared to older central-acting antihypertensives, Moxonidine binds with much greater affinity to the imidazoline I1-receptor than to the α2-receptor .
Biochemical Pathways
Moxonidine-d4 affects several biochemical pathways. It has been shown to inhibit the phosphorylation of Akt and p38 MAPK . These proteins are involved in cell survival and death pathways, respectively. By inhibiting their activity, Moxonidine-d4 can influence cell survival and proliferation .
Pharmacokinetics
Moxonidine-d4 is expected to have similar pharmacokinetic properties to Moxonidine. Moxonidine has a bioavailability of 88%, with peak plasma concentrations reached within 1 hour . It is metabolized in the liver (10-20%), with the major metabolites being dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine . The elimination half-life of Moxonidine is approximately 2.2-2.8 hours, and it is primarily excreted renally (90%) .
Action Environment
The action, efficacy, and stability of Moxonidine-d4 can be influenced by various environmental factors. For instance, the presence of norepinephrine can influence the mortality of neonatal cardiomyocytes and fibroblasts . Furthermore, the sympatholytic drug Moxonidine has been shown to increase the uptake of oxidised LDL in cultured VSMCs , suggesting that the cellular environment can influence the action of Moxonidine-d4.
Safety and Hazards
The safety and tolerability of Moxonidine were reviewed over an 8-year period (1989 to 1997), including 74 clinical trials and an estimated 370,000 patient-years of exposure . The most frequently reported adverse events were dry mouth and somnolence, followed by headache and dizziness . Serious adverse events were rare in all trials and could not be attributed to the administration of Moxonidine .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Moxonidine-d4 involves the incorporation of four deuterium atoms into the structure of Moxonidine, which is a selective alpha-2 adrenergic receptor agonist. The deuterium atoms are introduced through the use of deuterated reagents in the synthesis process.", "Starting Materials": [ "Moxonidine", "Deuterated reagents" ], "Reaction": [ "The first step in the synthesis pathway involves the protection of the amino group of Moxonidine using a suitable protecting group.", "The protected Moxonidine is then reacted with deuterated reagents to introduce deuterium atoms into the molecule.", "The protecting group is then removed to reveal Moxonidine-d4." ] } | |
CAS RN |
1794811-52-1 |
Product Name |
Moxonidine-d4 |
Molecular Formula |
C9H12ClN5O |
Molecular Weight |
245.703 |
IUPAC Name |
4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 |
InChI Key |
WPNJAUFVNXKLIM-KHORGVISSA-N |
SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
synonyms |
4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine; 2-(6-Chloro-4-methoxy-2-methylpyrimidin-5-ylamino)-2-imidazoline-d4; Lomox-d4; Moxon-d4; Norcynt-d4; Normoxocin-d4; Nucynt-d4; Physiotens-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



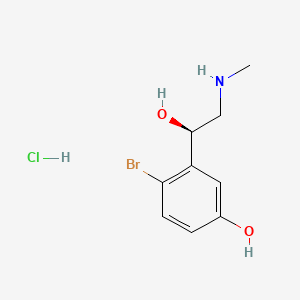
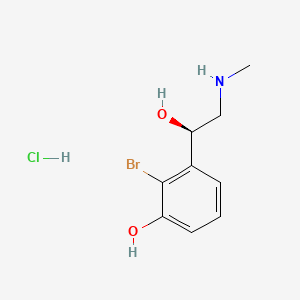
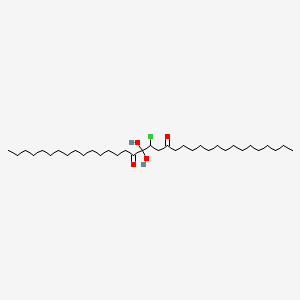
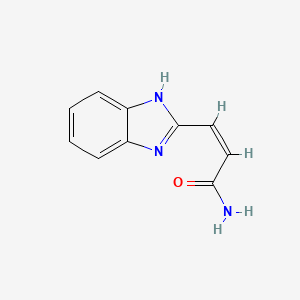

![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)
